molecular formula C14H19N3O3 B2630795 (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035008-26-3

(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No. B2630795
CAS RN: 2035008-26-3
M. Wt: 277.324
InChI Key: DQOBRTGAPISKQV-HWKANZROSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of a compound like “(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one” would typically involve techniques such as FT-IR, 1H- and 13C NMR, and ESI-MS . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various degree-based topological indices . Unfortunately, specific physical and chemical properties of “(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one” are not available in the search results.

Scientific Research Applications

Methoxypyrazines Biosynthesis and Metabolism in Grape

Methoxypyrazines are potent volatile compounds that impart herbaceous, green, and vegetal sensory attributes to certain wine varieties. Research on MPs in grapes has focused on their discovery, biosynthesis, accumulation, transport, and metabolism. Understanding the biosynthesis and metabolism of MPs is crucial for manipulating their levels in wine, aiming to achieve desired sensory profiles. This knowledge can guide the development of agricultural practices and fermentation processes to enhance or reduce specific flavor components in wine, potentially including compounds structurally related to "(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one" (Lei et al., 2018).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structure in many pharmaceuticals, exhibits a wide range of biological activities, including antipsychotic, antihistamine, and antidepressant effects. The flexibility of the piperazine moiety allows for the development of compounds with targeted therapeutic actions. Research on piperazine derivatives focuses on optimizing their pharmacokinetic and pharmacodynamic properties for various diseases. Modifications to the piperazine structure, such as in "(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one", could lead to new drugs with enhanced efficacy and specificity for treating neuropsychiatric disorders or other conditions (Rathi et al., 2016).

Environmental and Analytical Applications

The structural features of piperazine derivatives, including those related to "(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one", are of interest in environmental science, particularly in the degradation of organic pollutants. Piperazine-based compounds can serve as redox mediators, enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater treatment. This application is crucial for addressing the persistence of toxic substances in the environment and developing sustainable waste management strategies (Husain & Husain, 2007).

properties

IUPAC Name

(E)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-5-14(18)17-7-4-6-11(10-17)20-13-9-15-8-12(16-13)19-2/h3,5,8-9,11H,4,6-7,10H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOBRTGAPISKQV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

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